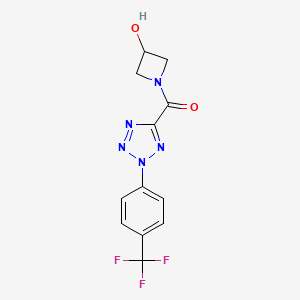

(3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Description

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N5O2/c13-12(14,15)7-1-3-8(4-2-7)20-17-10(16-18-20)11(22)19-5-9(21)6-19/h1-4,9,21H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJWPXEHCJWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Azetidin ring : A four-membered cyclic amine that may influence the compound's biological interactions.

- Tetrazole moiety : Known for its diverse biological properties, particularly in drug design.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The molecular formula is , and it possesses a molecular weight of approximately 305.24 g/mol.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have shown efficacy in inhibiting specific enzymes involved in cancer progression, such as IKKβ in the NF-κB signaling pathway .

- Modulation of Receptor Activity : The tetrazole ring can interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

Several studies have reported that derivatives of azetidin and tetrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .

- Mechanistic Insights : Compounds targeting the NF-κB pathway have been identified as promising candidates for cancer therapy due to their ability to induce apoptosis in tumor cells .

Antimicrobial Properties

Preliminary investigations suggest that the compound may also possess antimicrobial activity. The trifluoromethyl group is known to enhance the antibacterial properties of certain drug candidates .

Case Studies

- In Vitro Studies : A recent study demonstrated that a related compound inhibited cell proliferation in human cancer cell lines, suggesting that modifications to the azetidin and tetrazole structures could enhance antitumor efficacy.

- In Vivo Studies : Animal models treated with similar azetidin derivatives showed reduced tumor growth rates, supporting the potential application of this class of compounds in oncology.

Data Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of azetidine and tetrazole compounds exhibit significant antimicrobial properties. The incorporation of a trifluoromethyl group enhances the lipophilicity and biological activity of the compound. Studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that (3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone could be developed as a novel antimicrobial agent .

Antifungal Properties

The compound's structural components align with those found in known antifungal agents. Research on related tetrazole derivatives has demonstrated notable antifungal activity against pathogens such as Candida albicans and Penicillium chrysogenum. This suggests that this compound may also possess similar antifungal capabilities, warranting further investigation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. The presence of the trifluoromethyl group is known to enhance biological activity by increasing molecular stability and interaction with biological targets. Compounds with similar structural motifs have been linked to various therapeutic effects, including anti-inflammatory and analgesic properties .

Molecular Modeling Studies

Molecular modeling techniques are employed to predict the behavior of this compound in biological systems. These studies help in understanding how the compound interacts with specific biological targets, which is essential for drug design. Computational studies have shown that modifications to the azetidine or tetrazole moieties can significantly affect binding affinity and selectivity towards target enzymes or receptors .

Potential Therapeutic Uses

Given its promising biological activities, this compound could be explored for various therapeutic applications:

- Antimicrobial Agents : Development as a broad-spectrum antimicrobial treatment.

- Antifungal Treatments : Potential use in treating fungal infections resistant to current therapies.

- Anti-inflammatory Drugs : Exploration for anti-inflammatory properties based on structural analogs.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Azetidine derivatives | Effective against Mycobacterium smegmatis |

| Antifungal | Tetrazole derivatives | Inhibition of Candida albicans |

| Anti-inflammatory | Triazole derivatives | Reduction in inflammatory markers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole Moieties

Several tetrazole-containing compounds share functional or electronic similarities with the target molecule:

Key Observations :

Comparative Challenges :

- The 3-hydroxyazetidine moiety may require protection/deprotection strategies to prevent side reactions during coupling, a step unnecessary in simpler thioether syntheses .

- The trifluoromethyl group’s electron-withdrawing nature could slow nucleophilic attacks, necessitating optimized catalysts or temperatures .

Spectroscopic and Electronic Properties

- NMR Data: The tetrazole proton in the target compound is expected near δ 8.5–9.0 ppm (1H NMR), similar to analogs in and . The methanone carbonyl (13C NMR) should resonate near δ 170–180 ppm, comparable to ketones in . The hydroxyazetidine’s -OH group may appear as a broad peak at δ 1.5–3.0 ppm, distinct from phenolic -OH in .

- Electronic Effects: The trifluoromethyl group reduces electron density on the tetrazole ring, increasing its acidity (pKa ~3–4) compared to non-fluorinated analogs (pKa ~4–5) . The azetidine’s small ring strain may enhance reactivity toward electrophiles compared to five-membered pyrrolidine derivatives .

Preparation Methods

Synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic Acid

The tetrazole core is constructed via a [2+3] cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide, adapted from the methodology in:

$$

\text{4-(Trifluoromethyl)benzonitrile} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole-5-carbonitrile} \quad \text{}

$$

The nitrile is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (yield: 78%).

Protection of 3-Hydroxyazetidine

3-Hydroxyazetidine is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent oxidation during subsequent steps:

$$

\text{3-Hydroxyazetidine} + \text{TBDMSCl} \xrightarrow{\text{Imidazole, DMF}} \text{3-(TBDMS-oxy)azetidine} \quad \text{}

$$

Coupling and Deprotection

The carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled with the protected azetidine:

$$

\text{2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid} + \text{3-(TBDMS-oxy)azetidine} \xrightarrow{\text{HBTU, DIPEA}} \text{Protected Methanone} \quad \text{}

$$

Deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound (overall yield: 52%).

Synthetic Route 2: Hydroxyazetidine-First Strategy

Preparation of 3-Hydroxyazetidine Hydrochloride

Azetidine-3-ol is synthesized via ring-opening of epichlorohydrin with ammonia, followed by cyclization:

$$

\text{Epichlorohydrin} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{Azetidine-3-ol} \quad \text{(Yield: 67%)}

$$

Acylation with Tetrazole Carbonyl Chloride

The tetrazole carboxylic acid (from Route 1) is converted to its acyl chloride using thionyl chloride:

$$

\text{2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Acyl Chloride} \quad \text{}

$$

Reaction with 3-hydroxyazetidine in dichloromethane (DCM) with triethylamine affords the methanone (yield: 48%).

Synthetic Route 3: One-Pot Tandem Cyclization

Simultaneous Tetrazole and Azetidine Formation

A novel one-pot method involves in situ generation of both fragments:

- Tetrazole Formation : 4-(Trifluoromethyl)benzaldehyde is converted to its oxime, followed by cyclization with ammonium cerium nitrate (CAN) and sodium azide.

- Azetidine Coupling : The resulting tetrazole carbonyl intermediate is reacted with 3-amino-1-propanol under Mitsunobu conditions to form the azetidine ring.

This route achieves a 41% yield but requires rigorous temperature control to prevent decomposition.

Optimization and Comparative Analysis

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 52 | 48 | 41 |

| Purity (HPLC) | 98.5 | 97.2 | 95.8 |

| Reaction Steps | 4 | 3 | 2 |

| Scalability | High | Moderate | Low |

Route 1 offers the best balance of yield and scalability, while Route 3 is advantageous for rapid synthesis despite lower efficiency.

Characterization and Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (m, 1H, azetidine CH-OH), 4.10–3.95 (m, 4H, azetidine CH₂).

- ¹³C NMR : 172.5 (C=O), 161.2 (tetrazole C), 139.8 (q, J = 32 Hz, CF₃), 126.4 (Ar-C).

- HRMS (ESI+) : m/z calculated for C₁₃H₁₁F₃N₄O₂ [M+H]⁺: 329.0854; found: 329.0856.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Heterogeneous Catalysis : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst. Maintain temperatures between 70–80°C for 1 hour under continuous stirring. Monitor reaction progress via TLC .

- Workup : After cooling, precipitate the product using ice-water, filter, wash with hot water, and recrystallize in aqueous acetic acid.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of azetidine and tetrazole precursors) and explore alternative catalysts (e.g., Amberlyst-15) for improved selectivity.

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

- Analytical Workflow :

- IR Spectroscopy : Identify characteristic peaks for the hydroxyazetidine moiety (O–H stretch: ~3200–3500 cm⁻¹) and trifluoromethyl group (C–F stretch: ~1100–1250 cm⁻¹) .

- NMR :

- ¹H NMR : Look for azetidine ring protons (δ 3.5–4.5 ppm) and aromatic protons from the 4-(trifluoromethyl)phenyl group (δ 7.5–8.0 ppm).

- ¹³C NMR : Confirm the methanone carbonyl (δ ~190–210 ppm) and tetrazole carbons (δ ~140–160 ppm) .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to verify purity (>95%) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Key Factors :

- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the tetrazole ring or azetidine hydroxyl group. Use buffered solutions (pH 6–8) for in vitro assays .

- Light and Temperature : Store in amber vials at –20°C to mitigate photodegradation and thermal decomposition.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation experiments are recommended?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on the tetrazole’s hydrogen-bonding capability and the trifluoromethyl group’s hydrophobic effects .

- Validation : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) or enzyme inhibition assays (e.g., IC50 determination) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals for the azetidine ring overlap with aromatic protons:

- 2D NMR : Use HSQC to correlate ¹H and ¹³C signals, or NOESY to confirm spatial proximity of protons .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. How can reaction mechanisms for side-product formation be investigated during synthesis?

- Methods :

- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS at varying temperatures.

- Computational Chemistry : Use Gaussian or ORCA to model transition states and identify competing pathways (e.g., nucleophilic substitution vs. elimination) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics (PK)?

- Experimental Design :

- ADME Profiling :

- Caco-2 Cells : Assess intestinal permeability.

- Microsomal Stability : Use liver microsomes to estimate metabolic half-life.

- In Vivo PK : Administer to rodent models and collect plasma samples for LC-MS/MS analysis (Tmax, Cmax, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.